molecular formula C12H7Br B8710054 1-Bromoacenaphthylene CAS No. 56081-36-8

1-Bromoacenaphthylene

Cat. No. B8710054
Key on ui cas rn: 56081-36-8
M. Wt: 231.09 g/mol
InChI Key: QEFYWTSOECIYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04373046

Procedure details

A mixture of 1 mol of 1,2,3,5-tetrabromoacenaphthlene (C12H6Br4) in 500 g of benzene and 2 mols of potassium bromide and 0.2 mols of potassium bromate in 600 g of water was placed in a three-necked flask and stirred vigorously in a dark place. Two mols of concentrated sulfuric acid diluted with an equal volume of water was added dropwise to the mixture under agitation at about 10° C. Following a 3-hr reaction, the benzene layer was washed sequentially with water, aqueous caustic soda (2%) and water, and dried with silica gel. A solution of the dried benzene was transferred to a three-necked flask where it was dehydrobromated with a solution of about 2 mols of potassium hydroxide in hot ethanol that was added dropwise through the dropping funnel. After the reaction, the benzene layer was washed with water and dried. After distilling benzene off under vacuum, the residue was washed thoroughly with hot acetone and dried to provide a bromoacenaphthylene condensate. It was estimated by elemental analysis that the condensate had a rational formula of (C12H3.7 Br2.9)1. GPC showed that it had a degree of condensation l in the range of from 2 to 5.
[Compound]
Name
1,2,3,5-tetrabromoacenaphthlene
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-:1].[K+].Br([O-])(=O)=O.[K+].S(=O)(=O)(O)O.[OH-].[K+].[CH:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>O.C(O)C>[Br:1][C:19]1[C:20]2=[C:20]3[C:19](=[CH:17][CH:16]=[CH:15]2)[CH:18]=[CH:17][CH:16]=[C:15]3[CH:18]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
1,2,3,5-tetrabromoacenaphthlene
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
2 mol
Type
reactant
Smiles
[Br-].[K+]
Name
Quantity
0.2 mol
Type
reactant
Smiles
Br(=O)(=O)[O-].[K+]
Name
Quantity
500 g
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
600 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred vigorously in a dark place
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a three-necked flask
ADDITION
Type
ADDITION
Details
was added dropwise to the mixture under agitation at about 10° C
WAIT
Type
WAIT
Details
Following a 3-hr
CUSTOM
Type
CUSTOM
Details
reaction
WASH
Type
WASH
Details
the benzene layer was washed sequentially with water, aqueous caustic soda (2%) and water
CUSTOM
Type
CUSTOM
Details
dried with silica gel
CUSTOM
Type
CUSTOM
Details
A solution of the dried benzene was transferred to a three-necked flask
ADDITION
Type
ADDITION
Details
was added dropwise through the dropping funnel
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
the benzene layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
After distilling benzene off under vacuum
WASH
Type
WASH
Details
the residue was washed thoroughly with hot acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=CC=CC3=CC=CC1=C23

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.